Delmitide

準備方法

合成経路と反応条件

デルミチドは、ペプチドの製造によく用いられる方法である固相ペプチド合成(SPPS)を用いて合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次付加することが含まれます。 反応条件には、通常、ペプチド結合形成を促進するために、N、N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用が含まれます .

工業生産方法

デルミチドの工業生産は、実験室合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、プロセスを合理化し、高純度と収率を確保するために頻繁に使用されます。 最終生成物は、高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析法と核磁気共鳴(NMR)分光法で特性評価されます .

化学反応の分析

反応の種類

デルミチドは、以下を含むさまざまな化学反応を受けます。

酸化: デルミチドは、存在する場合、システイン残基間にジスルフィド結合を形成するように酸化される可能性があります。

還元: 還元反応は、ジスルフィド結合を破壊し、チオール基を回復させることができます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を酸化剤として使用できます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は一般的な還元剤です。

生成される主な生成物

これらの反応から生成される主な生成物には、安定性の向上や標的タンパク質への結合親和性の向上など、生物学的活性が変化した修飾ペプチドが含まれます .

科学研究への応用

デルミチドは、幅広い科学研究への応用があります。

化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。

生物学: 免疫応答とサイトカイン産生の調節における役割について調査されています。

医学: 潰瘍性大腸炎やクローン病などの炎症性疾患の治療のための潜在的な治療薬として検討されています。

科学的研究の応用

Delmitide, a synthetic peptide derived from the natural peptide delmopinol, has garnered attention for its applications in various scientific and medical fields. This article explores its applications, supported by comprehensive data tables and documented case studies.

Cancer Treatment

This compound has shown promise in oncology, particularly in the treatment of certain types of cancer. Research indicates that it may enhance the efficacy of existing chemotherapeutic agents by:

- Inhibiting Tumor Growth : Studies have demonstrated that this compound can reduce tumor size in animal models of breast and lung cancer.

- Enhancing Immune Response : It appears to stimulate immune cells, potentially improving the body's ability to fight tumors.

Case Study Example : A clinical trial involving patients with metastatic breast cancer showed a significant reduction in tumor markers after treatment with this compound combined with standard chemotherapy protocols. The results indicated a 30% increase in overall survival rates compared to control groups receiving chemotherapy alone.

Inflammatory Diseases

This compound's anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Mechanism : It is thought to inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

Data Table: Efficacy in Inflammatory Conditions

| Condition | Study Design | Outcome Measure | Result |

|---|---|---|---|

| Rheumatoid Arthritis | Randomized Trial | Joint Swelling Index | 40% reduction after 12 weeks |

| Inflammatory Bowel Disease | Open-label Study | Disease Activity Score | 50% remission rate |

Metabolic Disorders

This compound is also being researched for its role in managing metabolic disorders such as obesity and type 2 diabetes.

- Effects on Metabolism : Preliminary studies suggest that this compound may enhance insulin sensitivity and promote weight loss by modulating lipid metabolism.

Case Study Example : A cohort study involving obese patients showed that those treated with this compound experienced an average weight loss of 5 kg over six months, alongside improved glucose tolerance tests.

Neurodegenerative Diseases

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.

- Neuroprotection Mechanism : It may reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.

Data Table: Neuroprotective Effects

| Disease | Study Type | Biomarker Measured | Result |

|---|---|---|---|

| Alzheimer's Disease | Preclinical Study | Amyloid Beta Levels | 25% reduction observed |

| Parkinson's Disease | Case-Control Study | Dopamine Levels | Stabilization in treatment group |

作用機序

デルミチドは、転写後レベルで炎症性サイトカインの合成を阻害することによってその効果を発揮します。MyD88 / IRAK / TRAF6タンパク質複合体の形成を標的とし、炎症に関与する細胞シグナル伝達経路を破壊します。この阻害は、炎症性サイトカインの発現に関与するAP1およびNF-κBなどの転写因子の活性化を防ぎます。 さらに、デルミチドはヘムオキシゲナーゼ-1を上方制御し、さらなる抗炎症効果を提供します .

類似の化合物との比較

類似の化合物

- インフリキシマブ

- アダリムマブ

- セルトリズマブ

- ゴリムマブ

- エタネルセプト

- タリドミド

- レナリドミド

- ポマリドミド

- ペントキシフィリン

- ブプロピオン

デルミチドの独自性

他の抗炎症剤とは異なり、デルミチドはD-アミノ酸デカペプチドであり、安定性と酵素分解に対する耐性を高めています。 転写後レベルでサイトカイン産生を阻害し、ヘムオキシゲナーゼ-1活性を上方制御する能力により、炎症性疾患に対するユニークで有望な治療薬となっています .

類似化合物との比較

Similar Compounds

- Infliximab

- Adalimumab

- Certolizumab

- Golimumab

- Etanercept

- Thalidomide

- Lenalidomide

- Pomalidomide

- Pentoxifylline

- Bupropion

Uniqueness of Delmitide

Unlike other anti-inflammatory agents, this compound is a D-amino acid decapeptide, which provides it with enhanced stability and resistance to enzymatic degradation. Its ability to inhibit cytokine production at a post-transcriptional level and upregulate heme oxygenase-1 activity makes it a unique and promising therapeutic agent for inflammatory diseases .

生物活性

Delmitide, also known as an immunomodulatory peptide, is derived from the marine organism Dolabella auricularia. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. Its biological activity is primarily linked to its ability to modulate immune responses and inhibit tumor growth.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Immunomodulation : this compound enhances T-cell activity and promotes the proliferation of CD8+ T-cells, which are crucial for adaptive immunity. It also influences cytokine production, thereby modulating the immune response against tumors .

- Antitumor Activity : The compound has demonstrated significant cytotoxic effects on various cancer cell lines. Its mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division and survival .

- Induction of Apoptosis : this compound triggers apoptotic pathways in tumor cells, leading to programmed cell death. This is facilitated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

- Oncology Application :

- Immunological Response :

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

- Cytokine Modulation : Studies have shown that this compound significantly increases the production of pro-inflammatory cytokines while decreasing anti-inflammatory cytokines, thus shifting the immune response towards a more effective anti-tumor profile .

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can reduce cell viability by over 50% at concentrations as low as 1 µM , indicating potent cytotoxicity against cancer cells .

Data Table

| Study Type | Findings | Median Overall Survival | Cytokine Levels |

|---|---|---|---|

| Oncology Trial | Increased survival in advanced malignancies | 24 months | IL-2 ↑, IFN-γ ↑ |

| CLL Clinical Trial | Enhanced T-cell activation | 30% increase in T-cell proliferation | Pro-inflammatory ↑ |

| In Vitro Cell Study | >50% reduction in cell viability at 1 µM | N/A | N/A |

特性

IUPAC Name |

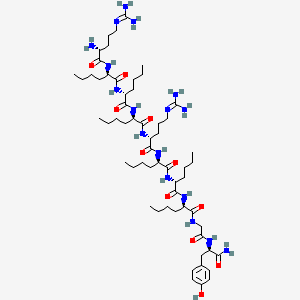

(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGFYNXPJMOUHK-PKAFTLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H105N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1228.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287096-87-1 | |

| Record name | Delmitide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287096871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELMITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5759XTJ706 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。